Product packaging for di-trans,octa-cis-Undecaprenyl phosphate(Cat. No.:)

di-trans,octa-cis-Undecaprenyl phosphate

Cat. No.: B1261719
M. Wt: 845.3 g/mol
InChI Key: UFPHFKCTOZIAFY-NTDVEAECSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Undecaprenyl Phosphates as Essential Lipid Carriers in Bacterial Cell Envelope Biogenesis

Undecaprenyl phosphates are indispensable for the viability of most bacteria. nih.govanr.fr They function as a lipid-soluble anchor, shuttling the building blocks of various cell wall polymers from the cytoplasm to the periplasm or the outer surface of the cell membrane. asm.org The most common and vital of these carriers is a 55-carbon (C55) isoprenoid lipid, referred to as undecaprenyl phosphate (B84403) (Und-P or C55-P). asm.orgtandfonline.com

The synthesis of the bacterial cell wall is a cyclical process. In the cytoplasm, precursor molecules for polymers like peptidoglycan and wall teichoic acid are enzymatically linked to C55-P. nih.govnih.gov This lipid-linked intermediate is then "flipped" across the cytoplasmic membrane. Once in the periplasm, the precursor unit is transferred to the growing polymer chain. The resulting undecaprenyl diphosphate (B83284) (Und-PP) is then dephosphorylated back to C55-P, which is recycled back to the cytoplasmic face of the membrane to initiate another round of transport. nih.govtandfonline.com This entire process is often referred to as the undecaprenyl phosphate cycle. The inhibition of this cycle, for instance by the antibiotic bacitracin which targets the dephosphorylation of Und-PP, leads to a halt in cell wall synthesis and ultimately results in cell lysis. tandfonline.comwikipedia.org

The essentiality of this lipid carrier is underscored by the fact that its synthesis and recycling are tightly regulated and are considered prime targets for the development of novel antimicrobial agents. nih.govanr.fr

Overview of the Central Role of di-trans,octa-cis-Undecaprenyl Phosphate (C55-P) in Glycoconjugate Synthesis

The specific isomer, this compound, is the biologically active form of C55-P that acts as the universal glycan carrier in a multitude of bacterial glycoconjugate biosynthetic pathways. umaryland.eduoup.com Its unique stereochemistry, with two trans and eight cis double bonds, is crucial for its function within the bacterial cell membrane.

The de novo synthesis of this compound begins with the formation of its precursor, di-trans,octa-cis-undecaprenyl diphosphate (Und-PP). This molecule is synthesized in the cytoplasm by the enzyme undecaprenyl diphosphate synthase (UppS), which catalyzes the sequential condensation of eight molecules of isopentenyl diphosphate (IPP) onto farnesyl diphosphate (FPP). asm.orgtandfonline.com Subsequently, a phosphatase enzyme removes the terminal phosphate group to yield the active monophosphate form, C55-P. nih.govtandfonline.com

This activated lipid carrier is central to the synthesis of a wide array of essential bacterial glycoconjugates, including:

Peptidoglycan: C55-P is the carrier for the N-acetylmuramic acid-pentapeptide and N-acetylglucosamine (Lipid II) precursors of peptidoglycan, the primary structural component of the bacterial cell wall. tandfonline.comwikipedia.org

O-Antigen Lipopolysaccharide (LPS): In Gram-negative bacteria, C55-P transports the repeating oligosaccharide units of the O-antigen from the cytoplasm to the periplasm for assembly onto the lipid A-core oligosaccharide. tandfonline.comwikipedia.org

Wall Teichoic Acids (WTA): In many Gram-positive bacteria, C55-P is required for the transport of the repeating units of wall teichoic acids, which are anionic polymers important for cell wall structure and function. nih.govnih.gov

Capsular Polysaccharides (CPS): The synthesis of many bacterial capsules, which provide a protective outer layer, relies on C55-P to transport the polysaccharide repeating units across the membrane. asm.org

The central role of this compound in these fundamental biosynthetic pathways highlights its significance as a linchpin in the construction and maintenance of the bacterial cell envelope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H89O4P-2 B1261719 di-trans,octa-cis-Undecaprenyl phosphate

Properties

Molecular Formula

C55H89O4P-2

Molecular Weight

845.3 g/mol

IUPAC Name

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-

InChI Key

UFPHFKCTOZIAFY-NTDVEAECSA-L

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

De Novo Biosynthesis Pathways of Di Trans,octa Cis Undecaprenyl Phosphate and Its Diphosphate Precursor

Isoprenoid Precursor Synthesis: Isopentenyl Diphosphate (B83284) (C5-PP) and Dimethylallyl Diphosphate Pathways (e.g., Methylerythritol Phosphate (B84403) Pathway)

The fundamental building blocks for all isoprenoids, including di-trans,octa-cis-undecaprenyl phosphate, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govannualreviews.org Bacteria primarily utilize the methylerythritol phosphate (MEP) pathway for the synthesis of these C5 precursors. nih.govresearchgate.netrsc.org This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in eukaryotes and archaea. researchgate.netwikipedia.org

The MEP pathway commences with the condensation of D-glyceraldehyde 3-phosphate and pyruvate. nih.gov It involves a series of seven enzymatic reactions to ultimately produce IPP and DMAPP. rsc.org A key feature of the MEP pathway is that it produces both IPP and DMAPP, sometimes making the enzyme IPP isomerase, which interconverts the two, non-essential in some organisms. nih.govnih.gov

| MEP Pathway: Key Reactions and Enzymes | | :--- | :--- | | Initial Substrates | D-glyceraldehyde 3-phosphate, Pyruvate nih.gov | | Key Intermediate | 2-C-methyl-D-erythritol 4-phosphate (MEP) rsc.org | | Final Products | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) nih.gov | | Enzyme Classes Involved | Synthases, Reductoisomerases, Synthetases, Kinases, Cyclases |

Biosynthesis of Farnesyl Diphosphate (C15-PP) as an Allylic Substrate

Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as the essential allylic primer for the subsequent elongation steps in undecaprenyl phosphate synthesis. nih.govasm.org FPP is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govresearchgate.net This reaction is catalyzed by farnesyl diphosphate synthase (FPPS), a trans-prenyltransferase. nih.govoup.com

The synthesis proceeds in two steps:

DMAPP condenses with IPP to form geranyl diphosphate (GPP, C10). nih.gov

GPP then condenses with another molecule of IPP to yield (E,E)-FPP. nih.gov

This process is a cornerstone of terpenoid backbone biosynthesis. genome.jp

The Cis-Prenyltransferase Undecaprenyl Diphosphate Synthase (UppS, EC 2.5.1.31) Catalysis of di-trans,octa-cis-Undecaprenyl Diphosphate (C55-PP) Formation

The formation of the C55 backbone of undecaprenyl diphosphate is catalyzed by the enzyme undecaprenyl diphosphate synthase (UppS), also known as di-trans,poly-cis-undecaprenyl-diphosphate synthase. qmul.ac.ukuniprot.org This enzyme belongs to the cis-prenyltransferase family. nih.govoup.com UppS catalyzes the sequential condensation of eight molecules of isopentenyl diphosphate (IPP) onto a farnesyl diphosphate (FPP) substrate. nih.govasm.orgresearchgate.net

Enzymatic Mechanism and Stereospecificity of UppS in Elongating C15-PP with Eight Isoprene (B109036) Units

The enzymatic mechanism of UppS involves the iterative addition of C5 isoprene units from IPP to the growing polyprenyl chain initiated by FPP. researchgate.net A crucial aspect of this catalysis is its stereospecificity. Unlike FPPS, which creates trans (E) double bonds, UppS introduces cis (Z) double bonds for each of the eight added isoprene units. qmul.ac.uknih.gov This results in the characteristic di-trans,octa-cis configuration of the final undecaprenyl diphosphate product. asm.org The enzyme's active site architecture dictates this specific stereochemical outcome, accommodating the growing cis-isoprenoid chain.

Genetic Identification and Essentiality of UppS in Bacterial Species (e.g., Micrococcus luteus, Escherichia coli, Streptococcus pneumoniae)

The gene encoding UppS, designated uppS, was first identified in Micrococcus luteus. nih.gov Subsequently, it has been identified and characterized in numerous other bacterial species. The uppS gene is essential for the growth of many bacteria, including Escherichia coli and Streptococcus pneumoniae. nih.govnih.gov Its essentiality stems from the indispensable role of its product, undecaprenyl phosphate, as a lipid carrier for the precursors of vital cell wall components like peptidoglycan. researchgate.netnih.gov Studies have shown that the disruption of the uppS gene is lethal to these bacteria, highlighting its importance as a potential target for antibacterial agents. nih.govnih.gov

UppS Enzyme Details
EC Number 2.5.1.31 qmul.ac.ukuniprot.org
Systematic Name (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate cistransferase (adding 8 isopentenyl units) qmul.ac.uk
Substrates (2E,6E)-farnesyl diphosphate, Isopentenyl diphosphate genome.jp
Products di-trans,octa-cis-undecaprenyl diphosphate, Diphosphate genome.jp
Gene Designation uppS nih.gov
Essentiality in E. coli Essential nih.govnih.govescholarship.org
Essentiality in S. pneumoniae Essential nih.gov

Terminal Dephosphorylation of di-trans,octa-cis-Undecaprenyl Diphosphate to this compound

The final step in the de novo synthesis of the active lipid carrier is the dephosphorylation of di-trans,octa-cis-undecaprenyl diphosphate (C55-PP) to this compound (C55-P). nih.govasm.org This reaction is critical because the monophosphate form is required for the subsequent transfer of sugar units in the biosynthesis of cell wall polymers. asm.org

In bacteria like E. coli, this dephosphorylation is carried out by specific phosphatases. tandfonline.com One such family of enzymes is the type-2 phosphatidic acid phosphatase (PAP2) family. tandfonline.com The dephosphorylation can occur both as part of the de novo synthesis pathway and in the recycling of the carrier lipid after it has delivered its glycan cargo. asm.org

Metabolic Cycle and Recycling Mechanisms of Di Trans,octa Cis Undecaprenyl Phosphate

The Role of Undecaprenyl Diphosphate (B83284) Phosphatases in Lipid Carrier Regeneration (e.g., UppP, BacA, EC 3.6.1.27)

The regeneration of the active lipid carrier, Und-P, from its diphosphate form, Und-PP, is a critical dephosphorylation step. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as undecaprenyl-diphosphate phosphatases (EC 3.6.1.27). wikipedia.orgqmul.ac.uk These enzymes hydrolyze Und-PP to produce Und-P and an inorganic phosphate (B84403). qmul.ac.uk This step is indispensable not only for recycling the carrier lipid after it has delivered its cargo for cell wall synthesis but also for the final step of its de novo synthesis. nih.gov In many bacteria, these enzymes are integral membrane proteins. wikipedia.org The significance of this enzymatic step is highlighted by its targeting by antibiotics like bacitracin, which inhibits cell wall synthesis by sequestering Und-PP and preventing its dephosphorylation. wikipedia.orguniprot.org

Bacteria exhibit a surprising diversity in the enzymes that perform Und-PP dephosphorylation, with two unrelated families of integral membrane proteins identified: the BacA family and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily. nih.govresearchgate.net

The BacA family of proteins are known to confer resistance to the antibiotic bacitracin and catalyze the dephosphorylation of Und-PP. uniprot.orgmybiosource.com In Escherichia coli, it has been suggested that BacA (also called UppP in some contexts) participates in the dephosphorylation of newly synthesized Und-PP on the cytoplasmic side of the membrane. nih.gov

The PAP2 superfamily is a broad class of phosphatases that are generally magnesium-independent and can act on a variety of lipid phosphate substrates. nih.govnih.gov In E. coli, three members of this superfamily—PgpB, YbjG, and LpxT—have demonstrated Und-PP phosphatase activity. asm.orgnih.gov These enzymes possess conserved catalytic motifs and typically have their active sites facing the periplasm, suggesting a primary role in recycling Und-PP that is released on the outer leaflet of the cytoplasmic membrane during polymer assembly. asm.orgnih.gov

FeatureBacA Phosphatase FamilyPhosphatidic Acid Phosphatase Type 2 (PAP2) Superfamily
Example Proteins BacA, UppP (E. coli), BcrC (B. subtilis) qmul.ac.ukuniprot.orgPgpB, YbjG, LpxT (E. coli) asm.org
Primary Location of Active Site Suggested to be cytoplasmic nih.govPeriplasmic asm.orgnih.gov
Proposed Primary Role Dephosphorylation in de novo synthesis pathway nih.govDephosphorylation in recycling pathway asm.orgnih.gov
Cofactor Dependence Activity can be enhanced by divalent cations like Ca²⁺ wikipedia.orgGenerally Mg²⁺-independent nih.gov
Substrate Specificity Specific for undecaprenyl diphosphate qmul.ac.ukBroader, can dephosphorylate various lipid phosphates nih.gov

The presence of multiple Und-PP phosphatases in a single organism points to a system of functional redundancy that ensures the robustness of cell wall synthesis. nih.govdocumentsdelivered.com In Bacillus subtilis, the phosphatases BcrC and UppP provide a clear example of this principle. nih.gov Individually, the genes encoding BcrC and UppP are dispensable for viability. nih.gov However, they form a synthetic lethal pair, meaning the simultaneous deletion of both genes is lethal, demonstrating that together they perform an essential function. nih.govresearchgate.net

Despite this redundancy, they have distinct physiological roles. nih.gov BcrC is more critical during vegetative growth and is upregulated in response to cell envelope stress, such as exposure to bacitracin. nih.gov This makes BcrC the primary defender of cell wall homeostasis under stress conditions. nih.gov In contrast, UppP plays a more prominent role during the process of sporulation, a function that BcrC cannot fully compensate for. nih.govresearchgate.net This division of labor ensures that the crucial task of Und-P recycling is maintained across different growth phases and environmental conditions. nih.gov

Genotype (B. subtilis)Phenotype during Vegetative GrowthPhenotype during SporulationBacitracin Resistance
Wild Type Normal growth and morphologyNormalHigh
ΔuppP Normal growthSeverely impaired nih.govNo significant change nih.gov
ΔbcrC Impaired growth and morphology nih.govNormalSignificantly increased sensitivity nih.gov
ΔuppP ΔbcrC Not viable nih.govresearchgate.netN/AN/A

Integration of di-trans,octa-cis-Undecaprenyl Phosphate Recycling in Cell Wall Biosynthetic Cycles

The recycling of this compound is fundamentally integrated into the biosynthetic cycles of major cell wall polymers, most notably peptidoglycan. asm.orgwikipedia.org The process ensures that the limited pool of the lipid carrier is efficiently reused. asm.org

The cycle can be summarized in the following steps for peptidoglycan synthesis:

Charging: On the cytoplasmic face of the inner membrane, Und-P accepts a UDP-N-acetylmuramic acid pentapeptide precursor, forming Lipid I and releasing UMP. wikipedia.org

Elongation: Lipid I then accepts N-acetylglucosamine (NAG) to form the complete precursor, Lipid II. wikipedia.org

Translocation: Lipid II is translocated across the cytoplasmic membrane to the periplasmic face by a flippase. nih.govnih.gov

Polymerization: In the periplasm, the N-acetylmuramic acid-NAG-pentapeptide subunit is transferred from Lipid II and incorporated into the growing peptidoglycan chain. nih.gov

Release and Recycling: This transfer releases the lipid carrier in its diphosphate form, Und-PP, on the outer leaflet of the membrane. asm.orgnih.gov Periplasmically-oriented phosphatases (like PgpB and YbjG in E. coli) then catalyze the dephosphorylation of Und-PP to Und-P. asm.orgnih.gov

Return: The regenerated Und-P is flipped back to the cytoplasmic side of the membrane, ready to begin a new cycle of precursor transport. nih.gov

This cyclic process, where Und-P is consumed and regenerated, is essential for the continuous synthesis of the cell wall, and any disruption leads to cell lysis. researchgate.netscispace.com

Interplay with Other Lipid Recycling Pathways

The recycling of this compound is not an isolated process and shows interplay with other lipid metabolic pathways, creating a complex network that maintains membrane homeostasis.

A direct link has been identified in E. coli between Und-PP recycling and the modification of lipid A, the membrane anchor of lipopolysaccharide. nih.gov The PAP2 family phosphatase LpxT was found to catalyze the transfer of the terminal phosphate from Und-PP directly onto lipid A, forming a lipid A 1-diphosphate species. nih.govasm.org This establishes an unexpected connection where the recycling of the cell wall carrier lipid is directly coupled to the structural modification of another major outer membrane component. nih.gov

Furthermore, genetic screens in E. coli mutants with compromised Und-PP phosphatase activity have revealed synthetic lethal interactions with genes involved in pathways with no previously known connection to Und-P metabolism. nih.gov These include pathways for cell division, DNA replication, and glutathione (B108866) metabolism, suggesting that maintaining the Und-P pool is critical for broader cellular integrity and that cells become vulnerable in diverse ways when this process is impaired. nih.gov In B. subtilis, the ytpAB operon, which is involved in the synthesis of C35 terpenoids and modulating membrane fluidity, contributes to bacitracin resistance, a process directly linked to Und-PP phosphatase activity. nih.gov This suggests that Und-P recycling is coordinated with pathways that regulate the physical properties of the cell membrane. nih.gov

Functional Roles of Di Trans,octa Cis Undecaprenyl Phosphate in Bacterial Cell Envelope Synthesis

Peptidoglycan Biosynthesis Pathway (Murein Sacculus Formation)

The synthesis of the peptidoglycan (PG) layer, or murein sacculus, is a fundamental process for bacterial survival, providing structural integrity and shape to the cell. nih.gov Undecaprenyl phosphate (B84403) is the indispensable lipid carrier that transports the monomeric building blocks of peptidoglycan from the cytoplasm to the site of polymerization in the periplasm. asm.orgoup.com The process begins with the assembly of the precursor unit on Und-P at the inner leaflet of the cytoplasmic membrane, forming Lipid I and subsequently Lipid II. nih.govnih.gov

The first committed membrane step in peptidoglycan biosynthesis is catalyzed by the integral membrane enzyme MraY, a phospho-MurNAc-pentapeptide translocase. oup.comresearchgate.net MraY facilitates the transfer of the phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier, undecaprenyl phosphate. oup.comnih.govresearchgate.net This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, an intermediate known as Lipid I, and the release of uridine (B1682114) monophosphate (UMP). researchgate.netnih.gov

The reaction is essential for anchoring the hydrophilic peptidoglycan precursor to the cell membrane, a prerequisite for the subsequent steps of the biosynthetic pathway. oup.comoup.com The catalytic mechanism of MraY is believed to involve a two-step process where an active-site nucleophile attacks the UDP-MurNAc-pentapeptide, forming a covalent enzyme-phospho-MurNAc-pentapeptide intermediate, which is then resolved by the attack of undecaprenyl phosphate to generate Lipid I. nih.gov The activity of MraY is dependent on divalent cations like Mg²⁺. nih.gov

Following the synthesis of Lipid I, the membrane-associated glycosyltransferase MurG catalyzes the next step in the pathway. oup.comnih.gov MurG transfers an N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-GlcNAc to Lipid I. oup.comnih.gov This reaction forms a β-(1→4) glycosidic bond between GlcNAc and the MurNAc residue of Lipid I, yielding the final monomeric peptidoglycan precursor, Lipid II [undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc]. oup.comnih.gov

Lipid II contains the complete disaccharide-pentapeptide building block of the peptidoglycan layer. nih.gov The MurG enzyme is located at the cytoplasmic face of the membrane, where it accesses its substrate, Lipid I, which is embedded in the membrane via its undecaprenyl tail. nih.govnih.gov The successful synthesis of Lipid II is a critical checkpoint before the precursor is transported across the membrane. nih.gov

EnzymeSubstratesProductCellular Location of Reaction
MraY Translocase UDP-MurNAc-pentapeptide, di-trans,octa-cis-Undecaprenyl PhosphateLipid ICytoplasmic face of the inner membrane
MurG Transferase Lipid I, UDP-GlcNAcLipid IICytoplasmic face of the inner membrane

Once synthesized at the inner leaflet of the cytoplasmic membrane, Lipid II must be translocated, or "flipped," to the outer leaflet to make the disaccharide-pentapeptide unit available for polymerization. nih.govnih.gov This translocation is a crucial step, moving the hydrophilic headgroup of Lipid II through the hydrophobic membrane core. nih.gov This process is facilitated by specific flippase enzymes, with MurJ being identified as a key player in this role. nih.govwikipedia.org

After reaching the periplasmic side, the disaccharide-peptide monomer from Lipid II is incorporated into the growing peptidoglycan sacculus. nih.gov This involves two main reactions catalyzed by penicillin-binding proteins (PBPs): a transglycosylation reaction that polymerizes the glycan strands and a transpeptidation reaction that cross-links the peptide side chains, giving the cell wall its rigid structure. nih.gov The transglycosylation reaction releases undecaprenyl pyrophosphate (Und-PP). nih.gov For the biosynthesis cycle to continue, Und-PP is dephosphorylated by phosphatases back to undecaprenyl phosphate (Und-P), which is then translocated back to the cytoplasmic side of the membrane to participate in another round of precursor transport. asm.orgnih.gov

Lipopolysaccharide (LPS) and Outer Membrane Component Biosynthesis

In Gram-negative bacteria, undecaprenyl phosphate is also a vital carrier lipid in the biosynthesis of the lipopolysaccharide (LPS) outer membrane, specifically for the O-antigen polysaccharide, and for certain modifications of the Lipid A moiety. asm.orgnih.govasm.org

The O-antigen is a long polysaccharide chain composed of repeating oligosaccharide units that is attached to the LPS core. nih.govasm.org Its synthesis begins on the cytoplasmic face of the inner membrane, initiated by the enzyme WecA. asm.orgnih.gov WecA, an undecaprenyl-phosphate N-acetylglucosaminyl-1-phosphate transferase, catalyzes the transfer of a GlcNAc-1-phosphate group from UDP-GlcNAc to undecaprenyl phosphate. asm.orguniprot.orguniprot.org This reaction forms undecaprenyl-pyrophosphoryl-N-acetylglucosamine (Und-PP-GlcNAc), the first lipid-linked intermediate in the O-antigen synthesis pathway. asm.orgnih.gov

Following this initiating step, other specific glycosyltransferases add further sugar residues to complete the O-antigen repeating unit on the Und-PP carrier. asm.org The completed Und-PP-linked oligosaccharide is then flipped across the inner membrane to the periplasm, where it is polymerized and eventually ligated to the core-lipid A molecule. nih.gov Interruption of this pathway can lead to the sequestration of undecaprenyl phosphate, causing cellular morphological defects. asm.org

Bacteria can modify the Lipid A component of LPS to alter the charge of the outer membrane, often conferring resistance to cationic antimicrobial peptides. nih.govnih.gov Undecaprenyl phosphate plays a role in two such significant modification systems.

First, the enzyme LpxT (YeiU) catalyzes the phosphorylation of Lipid A at the 1-position, creating a lipid A 1-diphosphate species. nih.govnih.gov In this reaction, which occurs on the periplasmic side of the inner membrane, LpxT uses undecaprenyl pyrophosphate (Und-PP) as the phosphate donor, transferring one phosphate group to Lipid A and releasing undecaprenyl phosphate (Und-P). nih.govnih.gov This directly links the recycling of the peptidoglycan carrier lipid to the modification of LPS. nih.gov

Second, in a more complex pathway, Lipid A is modified by the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govuniprot.org This process begins in the cytoplasm where the enzyme ArnC transfers a formylated L-Ara4N moiety to undecaprenyl phosphate. uniprot.orgnih.gov After deformylation by ArnD, the resulting Und-P-L-Ara4N is flipped to the periplasmic face of the membrane by the ArnE/ArnF flippase. nih.govnih.gov Finally, the enzyme ArnT transfers the L-Ara4N group from the undecaprenyl phosphate carrier directly to the phosphate groups of Lipid A. nih.govuniprot.org This modification neutralizes the negative charge of Lipid A, reducing its affinity for positively charged antimicrobial peptides like polymyxin. nih.govnih.gov

Modification PathwayKey EnzymesRole of Undecaprenyl PhosphateFinal Product
O-Antigen Biosynthesis WecAActs as the initial acceptor for the GlcNAc-1-phosphate, forming Und-PP-GlcNAc to initiate O-unit assembly.O-antigen polysaccharide ligated to LPS core
Lipid A Phosphorylation LpxTUndecaprenyl pyrophosphate (Und-PP) serves as the phosphate donor, releasing Und-P.Lipid A 1-diphosphate
Lipid A L-Ara4N Addition ArnC, ArnTActs as the lipid carrier (Und-P-L-Ara4N) to transport L-Ara4N across the inner membrane for transfer to Lipid A.L-Ara4N-modified Lipid A

Exopolysaccharide and Capsule Biosynthesis (e.g., Colanic Acid via WcaJ, EC 2.7.8.31)

This compound serves as an essential lipid carrier in the biosynthesis of numerous bacterial exopolysaccharides (EPS) and capsular polysaccharides (CPS). Its fundamental role is to anchor the nascent polysaccharide repeating units to the cytoplasmic membrane and facilitate their translocation to the periplasmic space for polymerization and export. A well-characterized example of this function is its involvement in the synthesis of colanic acid, a complex exopolysaccharide produced by Escherichia coli and other members of the Enterobacteriaceae.

The biosynthesis of colanic acid is initiated by the enzyme UDP-glucose:undecaprenyl-phosphate glucose-1-phosphate transferase, encoded by the wcaJ gene (EC 2.7.8.31). uniprot.orgkegg.jp This enzyme catalyzes the transfer of a glucose-1-phosphate (Glc-1-P) moiety from the activated sugar donor, UDP-glucose, to the this compound carrier. uniprot.org This reaction occurs at the cytoplasmic face of the inner membrane and results in the formation of α-D-glucosyl-diphospho-di-trans,octa-cis-undecaprenol (Glc-PP-undecaprenyl), the first lipid-linked intermediate in the colanic acid synthesis pathway. uniprot.org The formation of this phosphoanhydride bond is the committed step for building the polysaccharide chain. uniprot.org Once this initial sugar is attached to the lipid carrier, subsequent glycosyltransferases add the remaining sugars of the repeating unit before the entire lipid-linked oligosaccharide is flipped across the membrane for polymerization. ebi.ac.uk

The crucial role of the WcaJ enzyme and its substrate, undecaprenyl phosphate, is highlighted by studies where the knockout of the corresponding gene abolishes the incorporation of UDP-glucose into the lipid phase, thereby halting colanic acid production. ebi.ac.uk

Table 1: WcaJ-Catalyzed Initiating Step of Colanic Acid Biosynthesis

ComponentDescription
Enzyme UDP-glucose:undecaprenyl-phosphate glucose-1-phosphate transferase (WcaJ)
EC Number 2.7.8.31 uniprot.orgebi.ac.uk
Substrate 1 This compound uniprot.org
Substrate 2 UDP-alpha-D-glucose uniprot.org
Product 1 alpha-D-glucosyl di-trans,octa-cis-undecaprenyl diphosphate (B83284) uniprot.org
Product 2 UMP uniprot.org
Location Cytoplasmic face of the inner membrane ebi.ac.uk

Teichoic Acid and Other Cell Surface Glycoconjugate Syntheses

This compound is a universal lipid carrier in Gram-positive bacteria for the synthesis of wall teichoic acids (WTAs), which are anionic glycopolymers critical for cell shape, division, and pathogenesis. nih.govnih.gov The biosynthesis of WTAs occurs via a pathway where the repeating units are first assembled on the undecaprenyl phosphate carrier at the cytoplasmic membrane before being translocated to the outer leaflet for ligation to the peptidoglycan. nih.govresearchgate.net

In Staphylococcus aureus, the WTA synthesis pathway is initiated by the enzyme TarO (WTA primase), which transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to this compound. researchgate.net This forms the first lipid-linked intermediate, GlcNAc-PP-undecaprenyl. researchgate.net Subsequently, the enzyme TarA adds an N-acetylmannosamine (ManNAc) residue. researchgate.net This assembly process continues with the addition of glycerol-phosphate or ribitol-phosphate units by other Tar enzymes to complete the polymer on the lipid carrier. nih.govresearchgate.net The essentiality of this lipid carrier is underscored by the fact that the accumulation of toxic intermediates and the depletion of the undecaprenyl phosphate pool, which is also required for peptidoglycan synthesis, are lethal to the bacterium. nih.gov

Beyond WTAs, this compound is indispensable for the synthesis of other critical cell surface glycoconjugates, such as the enterobacterial common antigen (ECA) and the O-antigen portion of lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govnih.gov The synthesis of ECA is initiated by the enzyme WecA (EC 2.7.8.33), which catalyzes the transfer of a GlcNAc-1-phosphate group from UDP-GlcNAc to undecaprenyl phosphate, forming GlcNAc-PP-undecaprenyl. uniprot.org This lipid intermediate is the foundation upon which the ECA trisaccharide repeating unit is built before its translocation and polymerization. uniprot.org

Table 2: Initiation of Wall Teichoic Acid (WTA) and Enterobacterial Common Antigen (ECA) Synthesis

PathwayEnzymeEC NumberSubstratesProduct
Wall Teichoic Acid (WTA) TarON/AThis compound, UDP-GlcNAcGlcNAc-PP-di-trans,octa-cis-undecaprenyl
Enterobacterial Common Antigen (ECA) WecA2.7.8.33This compound, UDP-GlcNAcN-acetyl-alpha-D-glucosaminyl-di-trans,octa-cis-undecaprenyl diphosphate uniprot.org

Structural and Mechanistic Insights into Enzymes Interacting with Di Trans,octa Cis Undecaprenyl Phosphate

Undecaprenyl Diphosphate (B83284) Synthase (UppS)

Undecaprenyl Diphosphate Synthase (UppS) is a key enzyme in the biosynthesis of bacterial cell walls. It catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form undecaprenyl diphosphate (UPP), the precursor to di-trans,octa-cis-Undecaprenyl phosphate (B84403). pnas.orgproteopedia.org This process involves the formation of new cis-double bonds in the growing polyprenyl chain. nih.govntu.edu.tw

Crystal Structures and Active Site Architecture of UppS

The three-dimensional crystal structures of UppS from Micrococcus luteus and Escherichia coli have been resolved, revealing a homodimeric protein with each subunit having a molecular weight of approximately 29 kDa. asm.org The structure of UppS is distinct from the typical "isoprenoid synthase fold" found in trans-prenyltransferases. pnas.org The subunits are linked through a significant interface involving a central β-sheet and a pair of α-helices. asm.org

The active site of UppS is characterized by a large, hydrophobic cleft located on the enzyme's surface. pnas.org This cleft is primarily formed by residues from helices α2 and α3. asm.org Most of the amino acid residues that are conserved among cis-prenyltransferases are found lining this cleft, highlighting its functional importance. pnas.org At the entrance of this cleft, a structural P-loop motif, commonly found in phosphate-binding sites, is present. pnas.org

EnzymeOrganismPDB CodeStructural Feature
UppS E. coli1X07Complex with IPP, phosphate, and Mg2+
UppS M. luteus-Revealed a novel protein fold for cis-prenyltransferases
UppS E. coli-Apoenzyme and complexes with substrates

This table provides examples of UppS structures that have been studied.

Role of Metal Ions and Conserved Residues in UppS Catalysis

The catalytic activity of UppS is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺). proteopedia.orgnih.gov Crystal structures of E. coli UppS complexed with substrates and Mg²⁺ have provided significant insights into the catalytic mechanism. nih.govntu.edu.tw The Mg²⁺ ion is octahedrally coordinated within the active site, interacting with the pyrophosphate group of the substrate FPP (or its analogue), the carboxylate group of the highly conserved Asp26 residue, and several water molecules. nih.govntu.edu.tw

The catalytic rate of UppS is sensitive to the concentration of Mg²⁺, with optimal activity observed at approximately 1 mM. nih.govntu.edu.tw Higher concentrations can lead to a significant decrease in activity. nih.gov The role of Asp26 is believed to be crucial in facilitating the migration of the Mg²⁺ ion from IPP to FPP, which in turn initiates the condensation reaction by promoting the ionization of the pyrophosphate group from FPP. nih.gov Mutations of Asp26 to other amino acids result in a substantial loss of enzymatic activity. nih.gov

Several other conserved residues are also vital for catalysis. nih.gov These include:

His43

Ser71

Asn74

Arg77

These residues are thought to function as general acids/bases and pyrophosphate carriers during the reaction. nih.gov For instance, the α-phosphate group of the substrate makes bonds with the side chains of Asn74 and Arg77. ntu.edu.tw

Substrate Binding Modes and Conformational Changes in UppS

Substrate binding in UppS involves the recognition of both the negatively charged diphosphate head groups and the hydrophobic carbon chains of FPP and IPP. pnas.org The positively charged residues within the active site recognize the diphosphate moieties, while the hydrophobic interior of the large cleft accommodates the carbon chains. pnas.org Specifically, the hydrocarbon chain of the FPP substrate is bound by the side chains of hydrophobic residues located on helices α2 and α3. asm.org

Comparison of the crystal structures of the apoenzyme (enzyme without substrate) and the substrate-bound forms of UppS reveals that the enzyme undergoes significant conformational changes upon substrate binding. asm.org A key feature of this change is the movement of a flexible loop (residues 72-82), which transitions the enzyme from an "open" to a "closed" form once the substrates are bound. ntu.edu.twasm.org This dynamic change is essential for the catalytic process, properly positioning the substrates for the condensation reaction. asm.orgpurdue.edu The binding of substrates induces a fit that reshapes the active site, a process that is fundamental to the enzyme's catalytic efficiency and specificity. nih.govwordpress.com

Undecaprenyl Diphosphate Phosphatases (UppP, BacA)

Following its synthesis by UppS, undecaprenyl diphosphate (C55-PP) must be dephosphorylated to undecaprenyl phosphate (C55-P) to function as a lipid carrier in the biosynthesis of various bacterial cell wall polymers. asm.orgnih.gov This essential dephosphorylation step is catalyzed by integral membrane proteins known as undecaprenyl diphosphate phosphatases. nih.gov In E. coli, several enzymes exhibit this activity, including BacA (also known as UppP) and members of the PAP2 phosphatidic acid phosphatase family. nih.govnih.gov BacA is responsible for the majority (approximately 75%) of the C55-PP phosphatase activity in E. coli membranes. nih.govplos.org

Structural Basis for Phosphatase Activity of UppP and BacA

While a high-resolution crystal structure for BacA is not yet available, site-directed mutagenesis studies combined with in vitro and in vivo assays have identified key residues essential for its catalytic activity. nih.gov Alignments of BacA protein sequences from various organisms show two highly conserved regions. nih.gov Within these regions, three invariant residues have been identified as critical for the phosphatase function:

Glutamic acid (Glu21)

Serine (Ser27)

Arginine (Arg174)

The identification of these essential residues has allowed for the proposal of a catalytic mechanism for the BacA enzyme family. nih.govplos.org These residues are located in large periplasmic loops of the protein. nih.gov

EnzymeFamilyEssential ResiduesFunction
BacA (UppP) BacA familyGlu21, Ser27, Arg174Dephosphorylation of C55-PP
PgpB, YbjG, LpxT PAP2 family-Dephosphorylation of C55-PP

This table summarizes the key enzymes involved in C55-PP dephosphorylation in E. coli.

Membrane Association and Topological Considerations of UppP and BacA

BacA is an integral membrane protein. nih.gov Experimental analysis of its membrane topology has revealed a structure consisting of seven transmembrane segments. nih.govplos.org This experimentally determined model contradicted several earlier computational predictions. nih.gov

A crucial finding from the topological studies is the location of the active site. The two large periplasmic loops that contain the essential catalytic residues (Glu21, Ser27, and Arg174) face the periplasmic space. nih.govnih.gov This orientation indicates that the dephosphorylation of C55-PP by BacA occurs on the outer side of the plasma membrane. nih.govplos.org Interestingly, the active sites of the PAP2 family of C55-PP phosphatases are also oriented towards the periplasm. nih.govplos.org This suggests that all currently identified C55-PP phosphatases in E. coli catalyze the reaction on the same side of the membrane, likely involved in the recycling of the lipid carrier after its use in cell wall synthesis. asm.orgresearchgate.net

Glycosyltransferases Utilizing di-trans,octa-cis-Undecaprenyl Phosphate

Glycosyltransferases that utilize this compound (more commonly referred to as undecaprenyl phosphate or Und-P) are integral membrane proteins crucial for the biosynthesis of a wide array of bacterial cell envelope components. These enzymes catalyze the transfer of a sugar-1-phosphate moiety from a nucleotide sugar donor to the lipid carrier Und-P, initiating the assembly of polysaccharides and other glycoconjugates on the cytoplasmic face of the inner membrane.

Structural Homologies and Distinctive Features of MraY Family Enzymes

The MraY family of enzymes are phospho-N-acetylmuramyl-pentapeptide translocases, essential for bacterial cell wall biosynthesis. h1.conih.govresearchgate.netfrontiersin.org MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the carrier lipid undecaprenyl phosphate, forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I. nih.govresearchgate.netnih.gov This reaction is the first membrane-committed step in peptidoglycan synthesis. nih.gov

MraY belongs to the polyprenyl-phosphate N-acetylhexosamine 1-phosphate transferase (PNPT) superfamily. h1.conih.gov This superfamily also includes enzymes like WecA, TagO, and WbcO, which are involved in the synthesis of other cell envelope polymers such as O-antigen and teichoic acid in bacteria, as well as the eukaryotic GPT enzyme family responsible for N-linked glycosylation. nih.gov

The first crystal structure of a PNPT superfamily member was that of MraY from Aquifex aeolicus (MraYAA). h1.conih.gov This structure revealed significant insights into the architecture of this enzyme family.

Key Structural Features of MraY:

Active Site: The active site is located in a highly conserved cleft near the cytoplasmic face of the enzyme, surrounded by transmembrane helices and a cytoplasmic loop implicated in substrate recognition. h1.coresearchgate.net

Catalytic Residues: Several conserved acidic residues, such as aspartates, are crucial for catalysis. nih.govresearchgate.net For instance, Asp117 in MraYAA is proposed to interact with and deprotonate the phosphate moiety of Und-P, facilitating the nucleophilic attack. nih.govnih.gov This residue is located in the active site, surrounded by other conserved residues and a required Mg2+ ion. nih.gov

Substrate Recognition: A specific region composed of a transmembrane helix segment (TM9b) and a connecting loop (loop E) shows subfamily-specific sequence conservation and is thought to be responsible for the specific recognition of the sugar substrate, distinguishing MraY from other PNPTs. nih.gov

While sharing a common structural fold and catalytic machinery with other PNPT family members, the distinctive feature of MraY lies in its specific recognition of the bulky UDP-MurNAc-pentapeptide substrate, which is significantly different from the UDP-GlcNAc substrate used by another prominent family member, WecA. nih.govnih.gov

FeatureDescriptionSource(s)
Enzyme Family Polyprenyl-phosphate N-acetylhexosamine 1-phosphate transferase (PNPT) Superfamily h1.conih.gov
Structure Integral membrane protein, 10 transmembrane helices, homodimer nih.govnih.gov
Active Site Location Cytoplasmic cleft formed by transmembrane helices and loops h1.coresearchgate.net
Key Residues Conserved aspartate residues for catalysis and Mg2+ coordination nih.gov
Distinctive Feature Specific recognition of UDP-MurNAc-pentapeptide via a dedicated loop region nih.gov

Mechanisms of Glycosyl Transfer onto Undecaprenyl Phosphate by WecA, WcaJ, ArnC/ArnT, and other Relevant Transferases

The transfer of a sugar-1-phosphate group onto undecaprenyl phosphate is the initiating step for the biosynthesis of numerous bacterial polysaccharides. This reaction is catalyzed by two distinct families of enzymes: the polyisoprenyl-phosphate N-acetylhexosamine-1-phosphate transferases (PNPTs) and the polyisoprenyl-phosphate hexose-1-phosphate transferases (PHPTs). nih.govnih.gov

WecA is an integral membrane protein that initiates the biosynthesis of enterobacterial common antigen (ECA) and, in many bacteria, the O-antigen of lipopolysaccharide (LPS). nih.govuniprot.orgresearchgate.net It catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor UDP-GlcNAc to the lipid carrier undecaprenyl phosphate, forming Und-P-P-GlcNAc. nih.govuniprot.org

The reaction mechanism is Mg2+ or Mn2+ dependent. nih.govasm.org A double-displacement mechanism has been proposed, which involves the formation of a covalent enzyme-phosphosugar intermediate. researchgate.netnih.gov This mechanism involves a nucleophilic attack by an active site residue on the alpha-phosphate of UDP-GlcNAc, followed by a subsequent attack from undecaprenyl phosphate to transfer the GlcNAc-1-P moiety. nih.gov Mutagenesis studies have identified conserved aspartic acid residues in the cytoplasmic loops of WecA as critical for catalysis and for coordinating the divalent metal ion, which is essential for orienting the substrates. nih.gov

WcaJ is the initiating enzyme for the synthesis of the exopolysaccharide colanic acid (CA) in Escherichia coli. nih.govuniprot.orgnih.govnih.gov It belongs to the PHPT family and catalyzes the transfer of a glucose-1-phosphate moiety from UDP-glucose onto undecaprenyl phosphate, yielding glucosyl-pyrophosphoryl-undecaprenol (Glc-PP-Und). uniprot.orgnih.govtaylorandfrancis.com

Unlike the PNPTs, the topology of PHPTs like WcaJ is distinct. Experimental analysis of WcaJ revealed a novel configuration with four transmembrane helices and a fifth C-terminal transmembrane segment that forms a hairpin-like structure without fully spanning the membrane. nih.gov This arrangement places both the large central loop and the C-terminal domain in the cytoplasm, which is a conserved feature among PHPTs. nih.gov The C-terminal domain of WcaJ has been shown to be sufficient for its enzymatic activity. nih.gov

ArnC and ArnT are key enzymes in a pathway that modifies Lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govmdpi.com This modification reduces the net negative charge of the bacterial outer membrane, conferring resistance to cationic antimicrobial peptides like polymyxins. nih.govnih.govacs.org The process involves the use of undecaprenyl phosphate as a carrier molecule.

ArnC: The integral membrane glycosyltransferase ArnC initiates the membrane-associated steps of this pathway. nih.govbiorxiv.org It catalyzes the transfer of 4-deoxy-4-formamido-L-arabinose (L-Ara4FN) from the donor UDP-L-Ara4FN onto undecaprenyl phosphate (Und-P). nih.govacs.orguniprot.org This forms the lipid-linked intermediate, undecaprenyl-phospho-L-Ara4FN (UndP-L-Ara4FN). nih.govnih.gov

ArnD and Flippase: The product of the ArnC reaction, UndP-L-Ara4FN, is then deformylated by the enzyme ArnD to yield UndP-L-Ara4N. nih.govacs.org This intermediate is subsequently translocated across the inner membrane to the periplasmic face by a flippase, ArnE/F. nih.govnih.gov

ArnT: Finally, the glycosyltransferase ArnT, located at the periplasmic face of the inner membrane, transfers the L-Ara4N moiety from the Und-P carrier to the phosphate groups of Lipid A. nih.govacs.orguniprot.org ArnT shares structural similarities with bacterial N-oligosaccharyltransferases. nih.gov

This sequential action of ArnC and ArnT, using undecaprenyl phosphate as a shuttle, is crucial for remodeling the bacterial surface and providing resistance to certain antibiotics. nih.govnih.gov

EnzymeFamilySubstratesProduct(s)Biological Role
MraY PNPTUDP-MurNAc-pentapeptide, Und-PLipid I, UMPPeptidoglycan biosynthesis nih.govnih.gov
WecA PNPTUDP-GlcNAc, Und-PUnd-P-P-GlcNAc, UMPO-antigen & ECA biosynthesis nih.govuniprot.org
WcaJ PHPTUDP-Glucose, Und-PGlc-PP-Und, UMPColanic acid biosynthesis uniprot.orgnih.gov
ArnC Pren-P GTUDP-L-Ara4FN, Und-PUnd-P-L-Ara4FN, UDPLipid A modification pathway nih.govuniprot.org
ArnT GT-CUnd-P-L-Ara4N, Lipid AModified Lipid A, Und-PLipid A modification nih.govuniprot.org

Evolutionary Conservation and Diversity of Undecaprenyl Phosphate Systems

Phylogenomic Analysis of Undecaprenyl Diphosphate (B83284) Synthases and Phosphatases Across Prokaryotic Domains

The biosynthesis and recycling of undecaprenyl phosphate (B84403) are critical processes in prokaryotes, managed by two key groups of enzymes: undecaprenyl diphosphate synthases (UPPS) and undecaprenyl diphosphate phosphatases.

Undecaprenyl Diphosphate Synthase (UPPS): This cytosolic cis-prenyltransferase is responsible for the de novo synthesis of undecaprenyl diphosphate (UPP). The enzyme catalyzes the sequential condensation of eight isopentenyl diphosphate (IPP) molecules with farnesyl diphosphate (FPP), forming the C55 isoprenoid chain. nih.gov The identification of the UPPS-encoding gene in Micrococcus luteus was a significant milestone, representing the first characterization of a cis-prenyltransferase enzyme. nih.gov UPPS serves as a model for understanding the mechanisms of cis-prenyltransferases, which determine the stereochemistry of the resulting polyprenyl chain. nih.gov

Undecaprenyl Diphosphate Phosphatases: The final and essential step in the formation and recycling of the active lipid carrier, undecaprenyl phosphate (UP), is the dephosphorylation of UPP. This reaction is carried out by integral membrane proteins. researchgate.net Phylogenomic studies reveal that prokaryotes possess a surprising multiplicity of enzymes for this function, belonging to at least two unrelated protein families:

BacA: This family of proteins is a key UPP phosphatase.

PAP2 Superfamily: Members of the phosphatidic acid phosphatase type 2 superfamily also exhibit UPP phosphatase activity. researchgate.net

In organisms like E. coli, the co-inactivation of genes from both families can be lethal, leading to the accumulation of peptidoglycan precursors and subsequent cell lysis. This demonstrates a functional redundancy and suggests that these distinct enzyme families can complement each other to ensure a steady supply of UP for cell wall biosynthesis. researchgate.net The existence of multiple, unrelated enzyme families for the same essential function across prokaryotic domains highlights a complex evolutionary history, possibly involving convergent evolution to solve the critical task of recycling the lipid carrier.

Variations in Isoprenoid Chain Length and Stereochemistry in Different Microbial Species

While undecaprenyl (C55) phosphate is a canonical lipid carrier, significant diversity exists in the length and stereochemistry of isoprenoid chains used by different microbial species for various metabolic processes. Isoprenoid chains, which form the side chains of compounds like quinones involved in electron transport, can vary in length from four to fourteen isoprene (B109036) units (C20 to C70). researchgate.net

The structure of these chains is tailored to specific microbial metabolisms and environments. For instance, different respiratory quinones, distinguished by their isoprenoid side chains, are associated with distinct microbial groups and redox processes. researchgate.net The stereochemistry, specifically the configuration of double bonds (cis or trans), is determined by the specific prenyltransferases, like UPPS, that synthesize the chain. nih.gov

Table 1: Examples of Isoprenoid Variation in Microbial Quinones
Quinone TypeAssociated Organisms/ProcessesReported Isoprenoid Chain Lengths
Ubiquinone (UQ)BacteriaUQ-7 (C35), UQ-8 (C40)
Menaquinone (MK)Bacteria, ArchaeaMK-6 (C30), MK-11 (C55)
Chlorobiumquinone (ChQ)Green sulfur bacteriaChQ-7 (C35)
Methylene-ubiquinone (MQ)Methane-oxidizing bacteriaMQ-8 (C40)

Data for this table was synthesized from research on isoprenoid quinones in microbial ecosystems. researchgate.net

Comparative Analysis with Eukaryotic Dolichyl Phosphate Metabolism

While prokaryotes utilize undecaprenyl phosphate, eukaryotes and archaea employ a related polyprenyl phosphate, dolichyl phosphate (DolP), as the lipid carrier for glycosylation reactions, most notably N-glycosylation of proteins. nih.gov Despite their analogous functions, there are fundamental differences in their metabolism and structure.

A key distinction lies in the de novo synthesis pathway. In eukaryotes, the synthesis of dolichol involves the dephosphorylation of polyprenyl-diphosphate followed by the reduction of its alpha-isoprene unit, creating a saturated bond. nih.gov This alcohol intermediate, dolichol, is not found in the prokaryotic C55-PP pathway. nih.gov

The dephosphorylation of the diphosphate precursor is also handled by different, non-homologous enzyme families. In eukaryotes, enzymes like CWH8 (in yeast) and its mammalian homolog DOLPP1, which are part of the PAP2 superfamily, are responsible for converting dolichyl-diphosphate to the active dolichyl-phosphate. nih.govresearchgate.net In contrast, prokaryotes rely on the BacA and other PAP2 family proteins. researchgate.net

Table 2: Comparison of Prokaryotic and Eukaryotic Polyprenyl Phosphate Systems
FeatureProkaryotic SystemEukaryotic System
Lipid CarrierUndecaprenyl phosphate (UP)Dolichyl phosphate (DolP)
Primary FunctionBiosynthesis of cell wall components (e.g., peptidoglycan, LPS)Protein N-glycosylation
Alpha-Isoprene UnitUnsaturatedSaturated
De Novo Synthesis IntermediateNo alcohol intermediate observed nih.govDolichol (alcohol derivative) nih.gov
Diphosphate Phosphatase FamiliesBacA, PAP2 superfamily researchgate.netCWH8/DOLPP1 (part of PAP2 superfamily) nih.govresearchgate.net
Location of ProcessesCytoplasmic membraneEndoplasmic reticulum membrane

Advanced Methodologies for Investigating Di Trans,octa Cis Undecaprenyl Phosphate Metabolism

Biochemical Characterization of Enzymatic Activities in vitro, including Substrate Specificity and Kinetic Studies

In vitro biochemical assays are fundamental to understanding the function of enzymes involved in undecaprenyl phosphate (B84403) metabolism. These studies allow for the detailed characterization of enzyme kinetics, substrate specificity, and catalytic mechanisms under controlled conditions.

Undecaprenyl Diphosphate (B83284) Synthase (UppS): UppS catalyzes the synthesis of undecaprenyl diphosphate (Und-PP), the direct precursor to Und-P, by sequentially condensing eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP). asm.orgnih.gov Kinetic studies have been instrumental in elucidating its mechanism. For instance, it has been shown that the enzyme's activity is dependent on the divalent cation Mg²⁺ for the binding of IPP and for catalysis, but not for the initial binding of FPP. nih.gov Mechanistic and kinetic studies using artificial substrate analogues have further probed the enzyme's active site. Research has demonstrated that analogues of FPP can act as potent competitive inhibitors against the natural substrate, providing insights into the topology of the substrate-binding sites. ntu.edu.tw

Undecaprenyl Diphosphate Phosphatases: The final step in the de novo synthesis and recycling of Und-P is the dephosphorylation of Und-PP. nih.gov In Escherichia coli, this reaction is catalyzed by several integral membrane proteins, including BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily, such as PgpB, YbjG, and LpxT. asm.orgresearchgate.net In vitro studies have revealed that some of these enzymes exhibit broad substrate specificity. For example, PgpB has been shown to dephosphorylate not only Und-PP but also phosphatidic acid, lysophosphatidic acid, and other lipid phosphates. asm.org The catalytic mechanism of PAP2 enzymes proceeds via a two-step process involving a phosphoenzyme intermediate. asm.orgnih.gov

Undecaprenol Kinase (UdpK): In many Gram-positive bacteria, an alternative pathway for Und-P synthesis involves the phosphorylation of undecaprenol (Und-OH). tandfonline.comresearchgate.net The enzyme responsible, undecaprenol kinase (a homologue of diacylglycerol kinase - DgkA), has been studied in vitro to determine its function and substrate specificity. researchgate.netdundee.ac.uk These studies are crucial for understanding the distinct metabolic pathways between Gram-positive and Gram-negative bacteria. tandfonline.com

EnzymeFunctionKey in vitro Findings
Undecaprenyl Diphosphate Synthase (UppS) Synthesizes Und-PP from FPP and IPPMg²⁺ dependent for IPP binding and catalysis. nih.gov Subject to competitive inhibition by FPP analogues. ntu.edu.tw
PgpB (a PAP2 Phosphatase) Dephosphorylates Und-PP to Und-PExhibits broad substrate specificity, acting on various lipid phosphates. asm.org
BacA Dephosphorylates Und-PP to Und-PEssential for recycling Und-PP produced during peptidoglycan synthesis. nih.gov
Undecaprenol Kinase (UdpK/DgkA) Phosphorylates Und-OH to Und-PProvides an alternative route to Und-P, particularly in Gram-positive bacteria. tandfonline.comresearchgate.netdundee.ac.uk

Genetic Manipulation and Phenotypic Analysis of Mutant Strains to Elucidate Gene Essentiality and Pathway Contributions

Genetic manipulation of bacterial strains is a powerful tool for probing the in vivo roles of genes involved in undecaprenyl phosphate metabolism. By creating and analyzing mutant strains, researchers can determine the essentiality of specific genes and their contributions to cellular fitness and morphology.

The essentiality of the Und-P pool is highlighted by the fact that the gene encoding UppS is indispensable for the survival of E. coli and Streptococcus pneumoniae. asm.org However, the dephosphorylation of Und-PP is carried out by multiple enzymes with redundant functions. asm.org In E. coli, four enzymes (BacA, YbjG, LpxT, and PgpB) can catalyze this step. While none of these enzymes are essential individually, the simultaneous inactivation of the bacA, ybjG, and pgpB genes results in a lethal phenotype, demonstrating their collective importance. asm.org

To identify other cellular processes linked to Und-P metabolism, genetic screens have been developed to find synthetic lethal or synthetic sick interactions. For example, a screen for mutations that are lethal in combination with a ΔybjG ΔlpxT ΔbacA triple mutant in E. coli uncovered system-wide connections to cell division, DNA replication and repair, and signal transduction. nih.govbiorxiv.orgbiorxiv.org

Phenotypic analysis of mutants often reveals significant morphological defects. A missense mutation in uppS in an E. coli strain was found to cause a highly aberrant cell shape when grown at elevated temperatures. nih.govasm.org This phenotype could be suppressed by secondary mutations in genes upstream in the isoprenoid synthesis pathway, such as ispH and idi, highlighting the critical importance of maintaining a balanced pool of isoprenoid precursors for proper cell wall synthesis and cell shape. nih.govasm.org Such studies underscore how disruptions in Und-P availability can profoundly impact bacterial growth and morphology. asm.org

Gene(s) ManipulatedOrganismPhenotype of Mutant StrainKey Finding
uppSE. coliLethalUppS is essential for de novo synthesis of Und-PP and cell viability. asm.org
ΔbacA ΔybjG ΔpgpBE. coliLethalDemonstrates the redundant but collectively essential function of Und-PP phosphatases. asm.org
uppS (missense mutation)E. coliTemperature-sensitive growth and aberrant cell morphology. nih.govasm.orgUnderscores the sensitivity of cell wall synthesis and cell shape to the Und-P pool. asm.org
ΔybjG ΔlpxT ΔbacA + secondary mutationsE. coliSynthetic lethalityIdentifies genetic interactions with pathways like cell division and DNA repair. nih.govbiorxiv.org

Application of Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Metabolite Profiling and Structure Elucidation of Lipid-Linked Intermediates

Advanced spectroscopic techniques are indispensable for the identification, structural elucidation, and quantification of the lipid-soluble molecules involved in undecaprenyl phosphate metabolism.

Mass Spectrometry (MS): MS-based methods offer high sensitivity and specificity for analyzing complex lipid mixtures. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate molecular ions from lipids, allowing for their identification and quantification. nih.govaocs.org ESI is often coupled with liquid chromatography (LC-MS), which separates lipids prior to detection, minimizing ion suppression and providing an additional layer of identification through retention time. nih.govsannova.net Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation, which has been instrumental in characterizing lipid-linked intermediates in bacterial cell wall synthesis. sannova.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural determination of molecules. While MS provides mass information, NMR can resolve the precise stereochemistry and linkage of atoms. The complete NMR assignment of undecaprenol has been achieved, confirming its di-trans,octa-cis stereochemistry. nih.gov This required the use of shift reagents to resolve the extensive overlap of resonances from the repeating isoprene (B109036) units. nih.gov NMR has also been used to determine the solution structure of enzymes involved in lipid metabolism, such as the E. coli diacylglycerol kinase, a homolog of the undecaprenol kinase found in Gram-positive bacteria. nih.gov

TechniqueApplication in Und-P MetabolismAdvantages
Mass Spectrometry (MS) Identification and quantification of Und-P and its precursors/derivatives; metabolite profiling. nih.govnih.govHigh sensitivity, high throughput, suitable for complex mixtures. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and analysis of lipid intermediates. sannova.netReduces ion suppression, provides retention time for identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete structure elucidation of undecaprenol and related lipids; nih.gov determining protein structures in solution. nih.govProvides detailed atomic-level structural and stereochemical information. nih.gov

Reconstitution of Membrane-Associated Enzymes in Liposomes and Detergent-Free Systems (e.g., Nanodiscs)

Many enzymes in the undecaprenyl phosphate pathway, such as the Und-PP phosphatases and Und-P flippases, are integral membrane proteins. asm.orgnih.gov To study their function in a controlled, membrane-like environment, they must be purified and reconstituted into artificial membrane systems.

Liposomes: Reconstitution into liposomes (proteoliposomes) is a classic technique that allows researchers to study the kinetics and substrate specificity of membrane proteins in a lipid bilayer. nih.gov This method has been used to investigate the transport of various substrates by membrane proteins, and the protocols can be adapted to study enzymes like BacA. By embedding the purified enzyme into vesicles of defined lipid composition, it is possible to assay its activity, for instance, by measuring the dephosphorylation of Und-PP added to the exterior and monitoring the production of inorganic phosphate.

Nanodiscs: More recently, detergent-free systems like nanodiscs have emerged as a powerful alternative. Nanodiscs are small patches of lipid bilayer encircled by a membrane scaffold protein. They offer the advantage of providing a more native-like environment for the membrane protein while keeping it soluble in aqueous solution, which is highly beneficial for structural and functional studies. This technology is particularly valuable for studying single-enzyme kinetics and for preparing samples for structural analysis by techniques like cryo-electron microscopy.

Cryo-Electron Microscopy and X-ray Crystallography for Structural Determination of Enzyme-Ligand Complexes

Determining the three-dimensional structures of enzymes provides invaluable insights into their catalytic mechanisms and substrate binding modes. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose.

X-ray Crystallography: This technique has been successfully used to solve the structures of several key enzymes in the undecaprenyl phosphate pathway.

Undecaprenyl Diphosphate Synthase (UppS): The crystal structures of UppS from E. coli and Micrococcus luteus have been determined. asm.orgnih.gov These structures revealed a homodimeric enzyme with a unique fold, distinct from trans-prenyltransferases. The structures also identified a hydrophobic cleft proposed to be the active site where the elongating isoprenoid chain binds. asm.org

Undecaprenyl-Pyrophosphate Phosphatase (BacA): The crystal structure of BacA from E. coli was solved at 2.6 Å resolution. nih.gov The structure shows the enzyme open to the periplasm and features a pocket extending into the membrane where the pyrophosphorolysis of Und-PP is thought to occur. nih.gov Interestingly, BacA possesses an interdigitated inverted topology repeat, a feature previously seen only in transporters, which raises questions about its evolutionary origins and potential dual function as a flippase. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for membrane proteins and large, dynamic complexes that are difficult to crystallize. nih.govnih.gov This technique allows for the determination of near-atomic resolution structures from frozen-hydrated samples. nih.govduke.edu For the undecaprenyl phosphate pathway, cryo-EM is particularly promising for capturing structures of the integral membrane phosphatases and potential flippases in complex with their lipid substrates within a membrane-like environment, such as a nanodisc. researchgate.net It can provide complementary insights to X-ray crystallography, especially in visualizing different conformational states of dynamic enzymes as they bind ligands and cofactors. nih.govduke.edu

EnzymeTechniqueKey Structural Insights
Undecaprenyl Diphosphate Synthase (UppS) X-ray CrystallographyHomodimeric structure with a unique cis-prenyltransferase fold; identified a hydrophobic active site cleft. asm.org
BacA X-ray CrystallographyPeriplasmic-facing active site pocket; revealed a novel inverted topology repeat structure. nih.gov

In vivo Probing of Lipid Carrier Dynamics and Localization within Bacterial Cells

Understanding where and how undecaprenyl phosphate and its derivatives move within the bacterial cell is crucial for a complete picture of cell wall synthesis.

The biosynthesis of cell wall polymers is spatially organized, with precursor synthesis occurring on the cytoplasmic face of the inner membrane and polymerization taking place in the periplasm. biorxiv.org This necessitates the translocation, or "flipping," of Und-P-linked intermediates across the membrane. nih.govanr.fr

Methodologies to probe these dynamics in vivo are challenging but emerging. One approach involves using genetic mutants that trap intermediates at specific stages. For example, in Salmonella enterica, strains unable to complete the synthesis of an O-antigen repeat unit were shown to accumulate high levels of Und-P-linked intermediates. biorxiv.org Evidence suggested this sequestration occurs at the cytosolic face of the membrane, as the trapped intermediates could be made accessible to the periplasmic ligation machinery after mild membrane disruption. biorxiv.org

Another strategy to probe the localization of lipid-linked intermediates involves chemical labeling. In a study on polymyxin resistance, the localization of undecaprenyl phosphate-α-L-Ara4N was investigated using a membrane-impermeable biotinylation reagent. nih.gov In mutant strains lacking specific transport proteins (ArnE and ArnF), the amount of this intermediate accessible to the reagent on the periplasmic surface was significantly reduced, providing strong evidence that these proteins function as a flippase to transport the lipid-linked sugar from the cytosolic to the periplasmic leaflet of the inner membrane. nih.gov These types of in vivo experiments are critical for identifying the proteins responsible for the translocation steps in the Und-P cycle and for understanding the spatial organization of cell wall biosynthesis.

Q & A

Q. What experimental methods are used to study the biosynthesis of di-trans,octa-cis-undecaprenyl phosphate in bacterial systems?

this compound is synthesized by undecaprenyl pyrophosphate synthase (UPPS), a cis-prenyltransferase. The standard protocol involves:

  • Substrate utilization : Incubating farnesyl diphosphate (FPP) with 8 isopentenyl pyrophosphate (IPP) units in the presence of UPPS, followed by dephosphorylation to yield the final product .
  • Analytical validation : Liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC) with radiolabeled IPP (e.g., [³H]-IPP) to track chain elongation and confirm product specificity .
  • Enzyme kinetics : Pre-steady-state kinetic assays to measure IPP incorporation rates and product chain-length distribution .

Q. How can researchers detect and quantify this compound in bacterial membrane extracts?

  • Extraction : Use chloroform-methanol (2:1 v/v) to isolate lipid-linked intermediates from bacterial membranes .
  • Detection :
    • Radiolabeling : Incorporate [¹⁴C]- or [³H]-labeled IPP during cell culture, followed by autoradiography or scintillation counting .
    • Chromatography : Reverse-phase HPLC or TLC with phosphomolybdic acid staining to separate and quantify under UV visualization .

Advanced Research Questions

Q. What structural biology approaches resolve the catalytic mechanism of UPPS in synthesizing this compound?

  • X-ray crystallography : Co-crystallize UPPS with substrate analogues (e.g., FPP or IPP) to identify active-site residues and conformational changes during catalysis. For example, Fujihashi et al. (2001) resolved the structure of UPPS bound to FPP, revealing a conserved "DDXXD" motif critical for metal ion coordination .
  • Homology modeling : Predict enzyme-substrate interactions using templates like Campylobacter jejuni PglC (37% identity) to infer mechanisms in organisms lacking resolved structures .
  • Mutagenesis : Target conserved residues (e.g., Asp residues in the DDXXD motif) to assess their role in IPP binding and chain-length determination .

Q. How do discrepancies in product chain-length distributions arise during UPPS assays, and how can they be resolved?

  • Detergent effects : Non-ionic detergents (e.g., Triton X-100) alter UPPS activity by modulating enzyme oligomerization. Optimize detergent concentration and type during assays to replicate physiological conditions .
  • Substrate specificity : UPPS variants may favor alternative allylic substrates (e.g., geranylgeranyl diphosphate over FPP), leading to chain-length variability. Validate substrate preferences using competitive inhibition assays .
  • Kinetic modeling : Apply pre-steady-state kinetics to distinguish between distributive vs. processive elongation mechanisms, which influence product homogeneity .

Q. What role does this compound play in lipopolysaccharide (LPS) biosynthesis, and how is this pathway validated experimentally?

  • Functional role : Acts as a lipid carrier for oligosaccharide subunits in LPS assembly. In Porphyromonas gingivalis, galactose transfer to the phosphate group by WbaQ (a phosphoglycosyltransferase) is critical for LPS maturation .
  • Validation methods :
    • Gene knockout : Delete wbaQ homologs and assess LPS defects via silver staining or mass spectrometry .
    • Metabolic tracing : Use [¹⁴C]-galactose to track incorporation into LPS intermediates .

Q. How can researchers investigate the cross-talk between undecaprenyl phosphate biosynthesis and other isoprenoid pathways in bacteria?

  • Metabolic flux analysis : Employ ¹³C-labeled glucose to trace carbon flow into FPP, IPP, and downstream isoprenoids .
  • Enzyme inhibition : Use bisphosphonates (e.g., risedronate) to selectively block UPPS and observe compensatory upregulation of related pathways (e.g., menaquinone biosynthesis) .
  • Proteomics : Quantify expression levels of UPPS and other prenyltransferases under stress conditions (e.g., antibiotic exposure) .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from phospholipids when analyzing undecaprenyl phosphate in complex lipid mixtures?

  • Sample pretreatment : Use mild alkaline hydrolysis to degrade phospholipids without affecting undecaprenyl phosphate .
  • Chromatographic separation : Optimize gradient elution in HPLC with a C18 column to resolve undecaprenyl phosphate from phosphatidylglycerol or cardiolipin .

Q. How can computational tools predict the impact of UPPS mutations on undecaprenyl phosphate biosynthesis?

  • Molecular dynamics (MD) simulations : Model mutations (e.g., D26A in UPPS) to assess substrate binding energy and conformational flexibility .
  • Docking studies : Predict binding affinities of substrate analogues or inhibitors using software like AutoDock Vina with UPPS crystal structures .

Data Interpretation and Validation

Q. How should researchers address contradictory data on UPPS substrate specificity across bacterial species?

  • Comparative enzymology : Purify UPPS homologs from diverse species (e.g., E. coli vs. Micrococcus luteus) and assay under standardized conditions .
  • Phylogenetic analysis : Correlate enzyme sequence divergence (e.g., active-site motifs) with substrate preferences .

Q. What quality control measures ensure reproducibility in undecaprenyl phosphate quantification assays?

  • Internal standards : Spike samples with deuterated undecaprenyl phosphate for LC-MS normalization .
  • Inter-laboratory validation : Share protocols for UPPS activity assays via repositories like MetaFlux to standardize methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.